2-(cyclopentylsulfanyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide
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Overview
Description
2-(cyclopentylsulfanyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a cyclopentylsulfanyl group, a pyridin-2-yl group, and an azetidin-3-yl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclopentylsulfanyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide typically involves multiple steps, including the formation of the azetidin-3-yl group and the attachment of the cyclopentylsulfanyl and pyridin-2-yl groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions to streamline the process and reduce costs. The specific methods used in industrial settings would depend on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(cyclopentylsulfanyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can participate in oxidation reactions to form corresponding sulfoxides or sulfones .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions . Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the cyclopentylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(cyclopentylsulfanyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules . In biology and medicine, the compound’s unique structure may allow it to interact with specific biological targets, making it a potential candidate for drug development . Additionally, its properties may be useful in industrial applications, such as the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function . The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(cyclopentylsulfanyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide include other azetidin-3-yl derivatives and pyridin-2-yl-containing compounds . These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness: What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-18(16(20)12-21-14-6-2-3-7-14)13-10-19(11-13)15-8-4-5-9-17-15/h4-5,8-9,13-14H,2-3,6-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGVPYSLAIVFGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)CSC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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